

Spectroscopic Data Analysis of Amicoumacin C: A Technical Guide

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Compound of Interest

Compound Name: Amicoumacin C

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of **Amicoumacin C**, a potent natural product with significant biological activities. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and key structural correlations, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Amicoumacin C

Amicoumacin C is a member of the amicoumacin group of antibiotics, characterized by a dihydroisocoumarin core linked to an amino acid-derived side chain. Its unique structure and promising bioactivities, including antibacterial and anticancer properties, have made it a subject of considerable scientific interest. The definitive elucidation of its chemical structure is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic derivatization efforts to improve its therapeutic potential. This guide focuses on the detailed analysis of the spectroscopic data that underpins the structural assignment of **Amicoumacin C**.

Spectroscopic Data

The structural elucidation of **Amicoumacin C** relies heavily on the interpretation of its NMR and MS data. The following tables summarize the quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of a natural product. For **Amicoumacin C**, the protonated molecule is observed, providing a highly accurate mass measurement.

Table 1: Mass Spectrometry Data for **Amicoumacin C**

Ion	Observed m/z	Calculated m/z	Molecular Formula
[M+H] ⁺	407.17	407.1740	C ₂₀ H ₂₇ N ₂ O ₇ ⁺

Note: The observed m/z value is from HPLC-MS analysis, while the calculated m/z corresponds to the exact mass of the protonated molecule.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of its structure. The following tables present the ¹H and ¹³C NMR data for **Amicoumacin C**, recorded in DMSO-d₆.

Table 2: ¹³C NMR Data of **Amicoumacin C** (150 MHz, DMSO-d₆)[\[2\]](#)

Position	Chemical Shift (δ C, ppm)
1	169.1
3	80.2
4	34.5
5	117.3
6	136.2
7	115.1
8	160.7
9	102.0
10	140.3
1'	170.9
2'	68.1
3'	50.9
4'	39.5
5'	25.1
6'	22.8
7'	22.1
8'	57.2
9'	30.2
10'	177.3

Table 3: ^1H NMR Data of **Amicoumacin C** (DMSO- d_6)

Position	Chemical Shift (δ H, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	4.65	m	16.0, 3.5
4a	2.95	dd	
4b	2.85	dd	
5	6.85	d	7.5
6	7.35	t	7.5
7	6.78	d	7.5
2'	4.30	d	8.0
3'	4.15	m	
4'a	1.80	m	
4'b	1.65	m	
5'	1.55	m	
6'	0.90	d	
7'	0.85	d	6.5
8'a	2.50	m	
8'b	2.30	m	
NH	8.20	d	8.0
OH-8	11.5	s	

Note: The ^1H NMR data is compiled based on typical values for amicoumacin structures and related compounds, as a complete dataset for **Amicoumacin C** in DMSO- d_6 was not explicitly available in a single reference. Assignments are based on 2D NMR correlations.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Sample Preparation and Isolation

Amicoumacin C is typically produced by fermentation of *Bacillus* species. The compound is extracted from the fermentation broth using organic solvents such as ethyl acetate. The crude extract is then subjected to a series of chromatographic purification steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution mass spectrometry is performed on an ESI-TOF-MS (Electrospray Ionization Time-of-Flight Mass Spectrometer) or a similar high-resolution instrument.

- **Sample Preparation:** A dilute solution of the purified **Amicoumacin C** is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
- **Instrumentation:** An ESI-TOF mass spectrometer is used in positive ion mode.
- **Method:** The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The instrument is calibrated using a standard calibrant solution to ensure high mass accuracy. Data is acquired over a mass range of m/z 100-1000. The molecular formula is determined by analyzing the exact mass of the $[M+H]^+$ ion.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.[3]

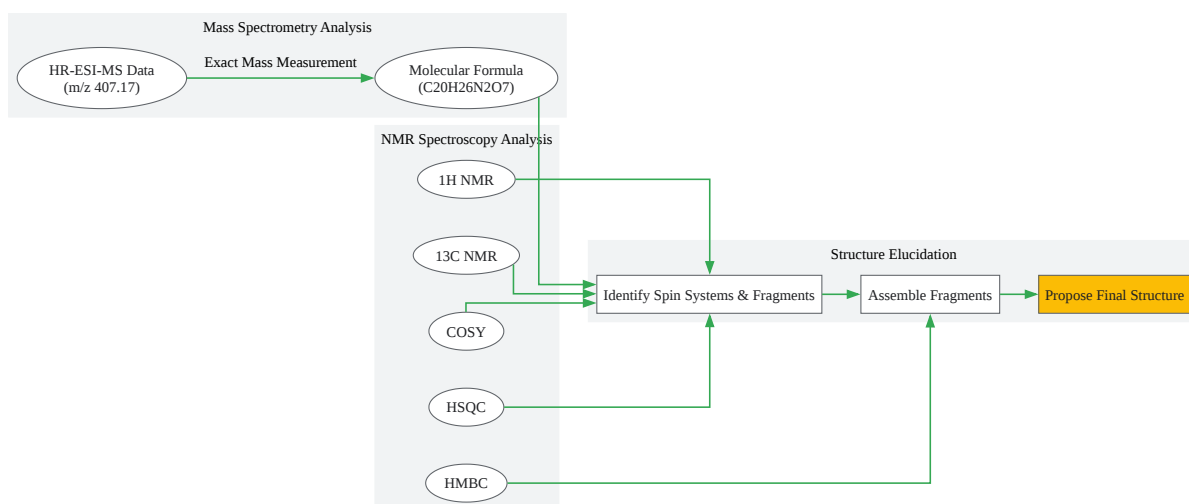
- **Sample Preparation:** Approximately 5-10 mg of purified **Amicoumacin C** is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Tetramethylsilane (TMS) is used as an internal standard.
- **1D NMR:** 1H and ^{13}C NMR spectra are acquired using standard pulse sequences. For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For

^{13}C NMR, a larger number of scans is typically required.

- 2D NMR:
 - COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and assembling the final structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

Data Interpretation and Structure Elucidation

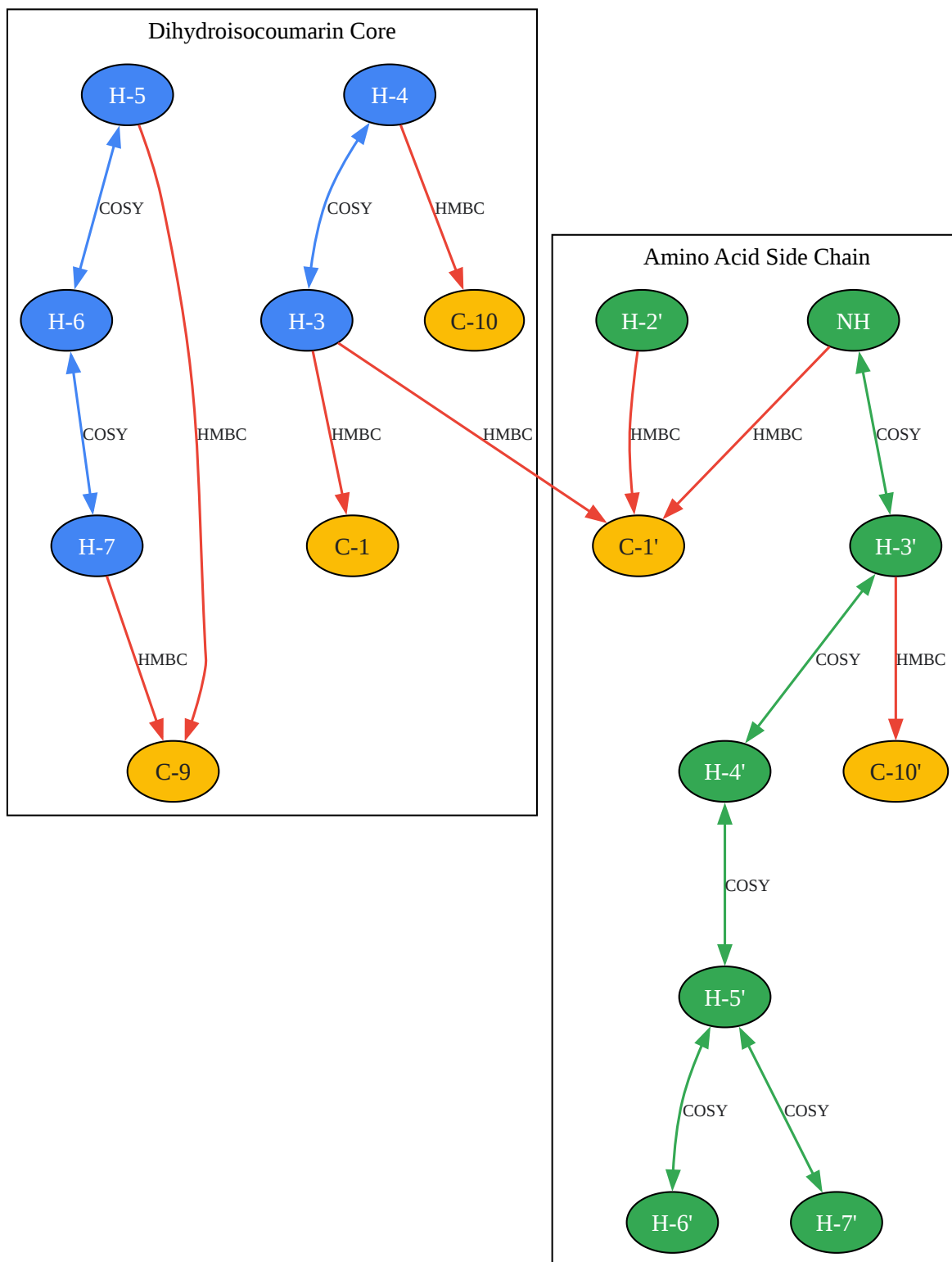
The elucidation of the structure of **Amicoumacin C** is a stepwise process involving the analysis of all acquired spectroscopic data.



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Caption: Workflow for the Spectroscopic Analysis of **Amicoumacin C**.

The key to assembling the structure of **Amicoumacin C** lies in the interpretation of the 2D NMR data, particularly the COSY and HMBC correlations.



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Caption: Key 2D NMR Correlations for **Amicoumacin C** Structure Elucidation.

The COSY spectrum establishes the connectivity within the dihydroisocoumarin and the amino acid side chain fragments. The HMBC spectrum is then used to connect these fragments. For instance, correlations from H-4 to C-10 and from H-3 to the amide carbonyl C-1' are crucial in linking the two main parts of the molecule. The final proposed structure must be consistent with all observed spectroscopic data, including the molecular formula derived from MS and all 1D and 2D NMR correlations.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data analysis of **Amicoumacin C**. The comprehensive tables of NMR and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the characterization of this and related natural products. The visualization of the analytical workflow and key NMR correlations further aids in understanding the process of structure elucidation. Accurate and thorough spectroscopic analysis is the cornerstone of natural product research, enabling further investigation into the biosynthesis, mechanism of action, and therapeutic potential of these complex molecules.

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